molecular formula C9H8N2O B1196575 Benzamidoacetonitrile CAS No. 5692-27-3

Benzamidoacetonitrile

Cat. No. B1196575
CAS RN: 5692-27-3
M. Wt: 160.17 g/mol
InChI Key: LPKZSPQPPSEVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamidoacetonitrile is a chemical compound with the molecular formula C9H8N2O . It is also known as N-(cyanomethyl)benzamide . The molecular weight of Benzamidoacetonitrile is 160.17 .


Synthesis Analysis

Benzamidoacetonitrile can be synthesized through various methods. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .


Molecular Structure Analysis

The molecular structure of Benzamidoacetonitrile can be analyzed using various techniques such as Raman spectroscopy, Fourier transform infrared spectroscopy (FTIR), Ultraviolet–visible (UV–Vis) spectroscopy, X-ray photoelectron spectroscopy (XPS), Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), X-ray diffraction (XRD), and nuclear magnetic resonance (NMR) . The InChI key for Benzamidoacetonitrile is LPKZSPQPPSEVSX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving Benzamidoacetonitrile can be analyzed using various techniques. For instance, acetonitrile and benzonitrile can be used as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzamidoacetonitrile can be analyzed using various techniques. For instance, the molecular weight, logP, logS, heavy atom count, ring count, hydrogen bond acceptor count, hydrogen bond donor count, rotatable bond count, and topological polar surface area can be determined .

Scientific Research Applications

  • Inhibition of Cathepsins in COPD Treatment : Derivatives of Benzamidoacetonitrile, specifically N-substituted acetonitrile inhibitors, have been identified as potent inhibitors of cathepsin L, with applications in treating Chronic Obstructive Pulmonary Disease (COPD) and other diseases mediated by cathepsin L or cathepsin S (AstraZeneca AB, 2001).

  • Antitumor Activity : Certain benzamide derivatives, such as MS-27-275, have shown marked antitumor activity. These compounds inhibit histone deacetylase, causing hyperacetylation of nuclear histones and inducing cell cycle arrest and apoptosis in various tumor cell lines (A. Saito et al., 1999).

  • Development of Psychotherapeutic Drugs : Benzquinamide, a benzoquinolizine amide derivative, has shown promise in alleviating clinical anxiety without interfering with normal functional capabilities, illustrating the potential of benzamides in psychopharmacological research (A. Scriabine et al., 1963).

  • Synthesis of Antimicrobial Agents : The synthesis and evaluation of new benzocoumarins and related compounds from β-enaminonitrile, including some based on benzamidoacetonitrile structures, have shown potential in developing antimicrobial agents (Mohamed H. Hekal et al., 2021).

  • Application in Plant Physiology : Benzamides like RH-4032 have been used to study antimicrotubule agents in plants, indicating their utility in plant physiology research (D. Young & V. T. Lewandowski, 2000).

  • Potential in Treating Dysthymia and Schizophrenia : Substituted benzamides, such as sulpiride and amisulpride, have been used in treating dysthymic disorder and schizophrenia, highlighting their significance in neuropsychopharmacology (L. Pani & G. Gessa, 2002).

  • Radioisotope and Metal Carriers : Benzamides have been explored as carriers for radioisotopes and metals in medical imaging and therapy, particularly for targeting melanoma cells (D. Oltmanns et al., 2009).

Future Directions

The future directions in the research and development of Benzamidoacetonitrile and similar compounds are vast. For instance, imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area .

properties

IUPAC Name

N-(cyanomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKZSPQPPSEVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205466
Record name Benzoylamidoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamidoacetonitrile

CAS RN

5692-27-3
Record name Benzamidoacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005692273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hippuronitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoylamidoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZAMIDOACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FBV0YMD6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Benzoylaminoacetonitrile was synthesized in a conventional manner from benzoyl chloride and aminoacetonitrile. Bromine (40 g) was added at a time to a solution of 4.0 g of the benzoylaminoacetonitrile in 200 ml of ethyl acetate at room temperature. When the color of bromine in the reaction solution disappeared, the reaction solution was cooled to 0° to 5° C. 2-Butyn-1-ol (2.1 g) and 5.6 g of triethylamine were dissolved in 10 ml of ethyl acetate, and the solution was added dropwise to the ethyl acetate solution previously cooled. After the addition, the reaction was continued for 30 minutes at room temperature. Triethylamine hydrobromide was separated by filtration, and the filtrate was distilled under reduced pressure to evaporate the solvent. The residue was purified by silica gel column chromatography. By elution with hexane-ethyl acetate, 3.8 g of alpha-benzoylamino-(2-butynyloxy)acetonitrile was obtained as a solid. The yield was 65.5%, and the melting point of the product was 84° to 85.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.1 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamidoacetonitrile
Reactant of Route 2
Reactant of Route 2
Benzamidoacetonitrile
Reactant of Route 3
Reactant of Route 3
Benzamidoacetonitrile
Reactant of Route 4
Reactant of Route 4
Benzamidoacetonitrile
Reactant of Route 5
Reactant of Route 5
Benzamidoacetonitrile
Reactant of Route 6
Reactant of Route 6
Benzamidoacetonitrile

Citations

For This Compound
44
Citations
PL Hall, CD Anderson - Biochemistry, 1974 - ACS Publications
… : In the absence of proflavine, competitive inhibition by benzamidoacetonitrile and by the … We turn now to our observation that benzamidoacetonitrile and Gly-Gly-Tyr(Bzl)-Arg, which …
Number of citations: 8 pubs.acs.org
Y Sun, AE Martell, MJ Welch - Tetrahedron, 2000 - Elsevier
… A solution of 4.26 g (0.026 mol) methyl 4-formylbenzoate in 250 mL of dry ethyl ether and 4 g (0.025 mol) of N-benzamidoacetonitrile (8) was added to the flask. The reaction mixture …
Number of citations: 11 www.sciencedirect.com
RB Perfetti, CD Anderson, PL Hall - Biochemistry, 1976 - ACS Publications
… The competitive inhibitor benzamidoacetonitrile substantiallyprotects native papain against inactivation and against the derivatization of theessential thiol group as well as 2 of the 6 …
Number of citations: 48 pubs.acs.org
S Sircar, A Ruzindana-Umunyana, W Neugebauer… - Antiviral research, 1998 - Elsevier
… We found that in both substrate systems AVP was sensitive to the papain inhibitors benzamidoacetonitrile, acetamidoacetonitrile and N-methoxyphenylalanine glycylnitrile, and that the …
Number of citations: 18 www.sciencedirect.com
JE Mole, HR Horton - Biochemistry, 1973 - ACS Publications
… Upon interaction of theenzyme with the competitive inhibitor, benzamidoacetonitrile, the HNB group appeared to be displaced to a slightly less polar environment; similar movement was …
Number of citations: 14 pubs.acs.org
T HIGASHINO, S SATO, H SUGE… - Chemical and …, 1988 - jstage.jst.go.jp
… (a) Acid Hydrolysis We reported that quinazoline Reissert compound 21 was hydrolyzed in an acid medium to give the ring fission product, 2—(2-aminophenyl)-2-benzamidoacetonitrile …
Number of citations: 13 www.jstage.jst.go.jp
K TANJ, S SATO, A MIYASI-IITA, E Cisni… - Chem, Pharm …, 1989 - jlc.jst.go.jp
… It was reported“) that hydrolysis of the quinazoline Reissert compound in an acid medium gave the ring fission product, 2-(2-aminophenyl)-2-benzamidoacetonitrile. On the other hand, …
Number of citations: 0 jlc.jst.go.jp
K TANJI, S SATO, A MIYASHITA, E OISHI… - Chemical and …, 1989 - jstage.jst.go.jp
… the above reactions, It was reported“) that hydrolysis of the quinazoline Reissert compound in an acid medium gave the ring fission product, 2-(2-aminopheny1)-2-benzamidoacetonitrile…
Number of citations: 7 www.jstage.jst.go.jp
AK BOSE, F GREER, JS GOTS… - The Journal of Organic …, 1959 - ACS Publications
The discovery that formylglycineamidine ribotide is an intermediate in the biosynthesis of purines2 prompted us to attempt the preparationof glycineamidine and derivatives which might …
Number of citations: 21 pubs.acs.org
WC Black, MD Percival - Chembiochem, 2006 - Wiley Online Library
… Nitrile-containing molecules have been known to inhibit cysteine proteases since the late 1960s when benzamidoacetonitrile was shown to be a 400 μM inhibitor of papain.20 Addition …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.